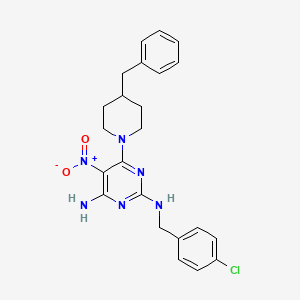![molecular formula C31H43ClN6O3 B15151623 2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B15151623.png)
2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anamorelin hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor. It is primarily developed for the treatment of cancer cachexia and anorexia. This compound has appetite-enhancing and anabolic effects, significantly increasing plasma levels of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3 in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anamorelin hydrochloride is synthesized through a series of chemical reactions involving the formation of peptide bonds and the incorporation of various functional groups. The synthetic route typically involves the use of protected amino acids and peptide coupling reagents to form the desired peptide chain. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of anamorelin hydrochloride involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time. The final product is often isolated in an amorphous or fine particulate state to ensure stability and controlled chloride content .
Analyse Des Réactions Chimiques
Types of Reactions: Anamorelin hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final anamorelin hydrochloride compound .
Applications De Recherche Scientifique
Anamorelin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in regulating appetite and metabolism through the ghrelin receptor.
Medicine: Primarily developed for the treatment of cancer cachexia and anorexia, showing significant improvements in appetite, body weight, and lean body mass
Mécanisme D'action
Anamorelin hydrochloride mimics the effects of ghrelin, a naturally occurring hormone, by binding to ghrelin receptors in the hypothalamus. This binding stimulates the release of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3, leading to increased appetite, body weight, and muscle mass. The compound also enhances gastric motility and reduces catabolic wasting and inflammation .
Comparaison Avec Des Composés Similaires
Ghrelin: The natural ligand for the ghrelin receptor, with similar appetite-stimulating effects.
MK-677 (Ibutamoren): A selective agonist of the ghrelin receptor, used for its growth hormone-releasing properties.
Capromorelin: Another ghrelin receptor agonist, primarily used in veterinary medicine for appetite stimulation in animals
Uniqueness of Anamorelin Hydrochloride: Anamorelin hydrochloride stands out due to its high selectivity and potency as a ghrelin receptor agonist. It is orally active and has shown significant efficacy in clinical trials for cancer cachexia and anorexia, making it a promising therapeutic agent in this field .
Propriétés
IUPAC Name |
2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEUWJFGTGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15151544.png)
![3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B15151550.png)
![4-[(Diphenylphosphoryl)methyl]benzoic acid](/img/structure/B15151558.png)
![N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15151579.png)

![N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine](/img/structure/B15151584.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide](/img/structure/B15151590.png)

![ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B15151598.png)
![N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151601.png)
![4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid](/img/structure/B15151609.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151636.png)
